3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-ylbicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-3-7(2)8-4-9(10,5-8)6-8/h7H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGDYMYKQGPTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Pathways in Bicyclo 1.1.1 Pentane Amine Synthesis
Unveiling [1.1.1]Propellane Ring-Opening Mechanisms
The primary precursor for the synthesis of functionalized bicyclo[1.1.1]pentanes is the highly strained molecule, [1.1.1]propellane. The central carbon-carbon bond of [1.1.1]propellane is exceptionally weak and susceptible to cleavage, providing a powerful driving force for a variety of ring-opening reactions. These reactions can proceed through several distinct mechanistic pathways, including those involving radical, anionic, and transition metal-catalyzed intermediates.
Radical-mediated reactions are a cornerstone in the synthesis of bicyclo[1.1.1]pentane derivatives. The general mechanism involves the addition of a radical species to the central bond of [1.1.1]propellane, which triggers the homolytic cleavage of this bond and results in the formation of a bicyclo[1.1.1]pent-1-yl radical intermediate. This BCP radical is kinetically stable and can be trapped by a variety of radical acceptors or participate in atom transfer reactions.
The generation of the initial radical can be achieved through various methods, including the use of radical initiators, photoredox catalysis, or light-mediated excitation. For instance, radicals derived from organohalides, carboxylic acids, or hydrazyl reagents have been successfully employed. nih.govnih.gov In the context of synthesizing compounds like 3-butan-2-ylbicyclo[1.1.1]pentan-1-amine, a sec-butyl radical would be the initial species to react with [1.1.1]propellane.
A plausible radical chain propagation mechanism for the formation of a 3-substituted BCP derivative is outlined below:
Initiation: A radical initiator generates the initial radical (R•).
Propagation Step 1: The radical (R•) adds to [1.1.1]propellane to form the bicyclo[1.1.1]pent-1-yl radical intermediate.
Propagation Step 2: The BCP radical is then trapped by a suitable reagent, which can introduce the desired functionality at the other bridgehead position and regenerate a radical to continue the chain reaction.
Multicomponent reactions leveraging this radical pathway have been developed to forge both C-C and C-N bonds in a single step, providing efficient access to 3-functionalized BCP-amines. nih.gov For example, a radical multicomponent carboamination of [1.1.1]propellane can be achieved using a radical precursor and a radical acceptor like di-tert-butyl azodicarboxylate. nih.gov Density functional theory (DFT) calculations have supported the feasibility of these radical chain cycles. nih.gov The intermediate BCP radical can also be trapped by reagents to install other functionalities, which can then be converted to an amine in subsequent steps.
| Step | Description | Key Intermediates |
| Initiation | Generation of the initial radical (e.g., from an organohalide). | R• |
| Propagation 1 | Addition of R• to [1.1.1]propellane. | Bicyclo[1.1.1]pent-1-yl radical |
| Propagation 2 | Trapping of the BCP radical by a suitable acceptor. | Functionalized BCP |
Anionic ring-opening of [1.1.1]propellane offers a complementary approach to radical pathways. This method involves the nucleophilic addition of an organometallic reagent to the central C-C bond, leading to its cleavage and the formation of a bicyclo[1.1.1]pent-1-yl carbanion intermediate. This highly reactive intermediate can then be trapped by a variety of electrophiles to yield 1,3-disubstituted BCPs.
A range of nucleophiles, including organolithium reagents, Grignard reagents, and zinc enolates, have been shown to effectively open the propellane ring. The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines can be achieved through a sequential addition of a magnesium amide followed by an alkyl electrophile. This two-step, one-pot procedure provides direct access to valuable 1,3-difunctionalized BCPs. In the case of this compound, this would involve the addition of a suitable amine nucleophile to [1.1.1]propellane, followed by trapping the resulting BCP carbanion with a sec-butyl electrophile (e.g., 2-bromobutane).
The intermediacy of the BCP carbanion has been supported by trapping experiments. For example, the addition of 2-azaallyl anions to [1.1.1]propellane at room temperature forms a BCP carbanion that can be subsequently trapped with electrophiles like isopropyl pinacolborate (i-PrOBpin), affording versatile BCP boronic esters.
| Nucleophile | Electrophile | Resulting BCP Derivative |
| Magnesium Amide | Alkyl Halide | 3-Alkylbicyclo[1.1.1]pentan-1-amine |
| 2-Azaallyl Anion | i-PrOBpin | BCP Benzylamine Boronic Ester |
| Organolithium | Proton Source | Monosubstituted BCP |
Transition metal catalysis provides another avenue for the functionalization of [1.1.1]propellane, often enabling unique reactivity patterns. While less established than radical and anionic pathways for the direct synthesis of BCP-amines, several transition metal-catalyzed transformations of [1.1.1]propellane have been reported.
A notable example that leads to BCP-amine derivatives is a dual photoredox/copper-catalyzed three-component radical coupling. In this process, an iridium photocatalyst generates an alkyl radical from a suitable precursor. This radical then adds to [1.1.1]propellane to form a BCP radical. A copper(II) catalyst, ligated by a nucleophile (such as an amine), traps the BCP radical. Subsequent reductive elimination from the copper complex furnishes the 1,3-difunctionalized BCP product. This method allows for the simultaneous formation of a C-C and a C-N bond.
Other transition metals have been shown to mediate different transformations of [1.1.1]propellane. For instance, nickel(0) catalysts can promote the use of [1.1.1]propellane as a carbene precursor in cyclopropanation reactions, proceeding through a 3-methylenecyclobutylidene-nickel intermediate. Palladium and rhodium catalysts have also been employed in various transformations, although their direct application in the synthesis of BCP-amines from [1.1.1]propellane is less common. These alternative reactivities highlight the rich and diverse chemistry of [1.1.1]propellane under transition metal catalysis.
| Catalyst System | Reaction Type | Key Intermediates |
| Ir photocatalyst / Cu(II) | Three-component radical coupling | BCP radical, Copper-BCP complex |
| Ni(0) | Cyclopropanation | 3-Methylenecyclobutylidene-nickel |
Intrinsic Reactivity of the Bicyclo[1.1.1]pentane Bridgehead Amine
The reactivity of the amine group at the bridgehead of a bicyclo[1.1.1]pentane scaffold is exceptional and is influenced by the unique geometry and electronic properties of the BCP cage. nih.gov Despite the bridgehead carbon having a high degree of s-character in its bonding orbitals, which might suggest reduced nucleophilicity, the BCP-amine exhibits high intrinsic nucleophilicity. nih.gov
Computational studies have indicated that while ring strain increases the s-character of the C-N bond in the series from adamantanamine to bicyclo[1.1.1]pentan-1-amine, it does not diminish their nucleophilicity. nih.gov In fact, bicyclo[1.1.1]pentan-1-amine is predicted to be significantly more nucleophilic than aniline. nih.gov This enhanced reactivity is attributed to a combination of electronic effects and low steric hindrance around the nitrogen atom. nih.gov The linear nature of the 1,3-disubstituted BCP scaffold places substituents far from the reacting center, minimizing steric clash.
Influence of Steric Hindrance and Nucleophilicity on Functionalization
The functionalization of the amine group in a bicyclo[1.1.1]pentan-1-amine is governed by a balance of steric and electronic factors. The parent bicyclo[1.1.1]pentan-1-amine benefits from low steric hindrance, which contributes to its exceptional reactivity in reactions such as condensation with anhydrides. nih.gov The cone angle of BCP-amine is smaller than that of other bicyclic amines like bicyclo[2.2.2]octan-1-amine (BCO-amine), and the distance from the nitrogen atom to the nearest hydrogen atom that could obstruct the approach of an electrophile is longer for the BCP system. nih.gov
In the case of this compound, the butan-2-yl group is located at the opposite bridgehead position (C3) from the amine group (C1). Due to the rigid and linear geometry of the bicyclo[1.1.1]pentane core, this substituent is positioned far away from the amino group and therefore exerts minimal steric hindrance on its reactivity. This allows the intrinsic nucleophilicity of the bridgehead amine to be the dominant factor in its functionalization reactions. The butan-2-yl group itself is moderately bulky, but its remote location preserves the high reactivity of the amine functionality.
Kinetic Studies and Reaction Selectivity in BCP-Amine Formation
While detailed kinetic studies specifically for the formation of this compound are not extensively reported in the literature, general trends in the reactivity of [1.1.1]propellane provide insights into reaction kinetics and selectivity.
Radical additions to [1.1.1]propellane are generally very fast reactions, often occurring rapidly at room temperature. The high strain energy of propellane provides a strong thermodynamic driving force for the ring-opening process. The selectivity in these reactions is often controlled by the relative rates of radical addition versus potential side reactions, such as oligomerization of the propellane. The choice of radical acceptor is crucial to trap the intermediate BCP radical efficiently and prevent polymerization.
In anionic ring-opening reactions, the kinetics can be influenced by the nature of the nucleophile, the solvent, and the temperature. While some anionic additions require elevated temperatures, others, such as the addition of 2-azaallyl anions, can proceed rapidly at room temperature. The selectivity in the formation of 1,3-disubstituted BCPs via anionic pathways depends on the efficient trapping of the BCP carbanion intermediate by the chosen electrophile.
In transition metal-catalyzed reactions, the kinetics and selectivity are governed by the rates of the individual steps in the catalytic cycle, such as oxidative addition, radical trapping, and reductive elimination. The choice of metal, ligand, and reaction conditions can be tuned to favor the desired reaction pathway and minimize side products.
Future Directions and Emerging Research Avenues in Bicyclo 1.1.1 Pentane Amine Chemistry
Development of Novel Bridge-Substituted BCP-Amines and Their Synthetic Challenges
While significant progress has been made in the synthesis of bridgehead-substituted (1,3-disubstituted) BCPs, the functionalization of the bridge (C2) position presents a more formidable challenge. nih.govyoutube.comprinceton.edu The development of methodologies to access these novel, non-linear BCP scaffolds is crucial as they can serve as bioisosteres for ortho- and meta-substituted arenes, opening up new avenues in drug design. youtube.compnas.org
The primary challenges in synthesizing bridge-substituted BCPs stem from the high C-H bond dissociation energy at the bridge position and the propensity of bridge-centered cationic intermediates to undergo rapid ring-opening. youtube.comprinceton.edu Overcoming these hurdles requires innovative synthetic strategies. Recent breakthroughs have focused on radical-mediated C-H functionalization. For instance, the use of potent hydrogen atom abstractors under mild, visible-light conditions has enabled the direct installation of functional handles at the bridge position. princeton.edu These "linchpin" intermediates can then be further elaborated through metallaphotoredox catalysis to introduce a variety of substituents. princeton.edu
Another promising approach involves a 1,2-metalate rearrangement strategy, which allows for the diversification of the bridge position in a modular fashion. acs.org Despite these advances, the development of general and scalable methods for the synthesis of a wide range of bridge-substituted BCP-amines remains an active area of research. Future efforts will likely focus on discovering new catalytic systems that can selectively activate the bridge C-H bonds and tolerate a broader range of functional groups.
Table 1: Comparison of Synthetic Approaches to Bridge-Substituted BCPs
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Radical C-H Abstraction | Utilizes a strong hydrogen atom abstractor to generate a bridge-centered radical. princeton.edu | Direct functionalization of the BCP core; mild reaction conditions. princeton.edu | Selectivity between bridge and bridgehead positions; potential for over-functionalization. |
| 1,2-Metalate Rearrangement | Involves the rearrangement of a boronate complex to introduce substituents at the bridge. acs.org | Highly modular; allows for the synthesis of complex, multi-substituted BCPs. nih.govacs.org | Multi-step sequence; may require specific starting materials. |
| From Bridge-Functionalized Precursors | Synthesis of the BCP core from a starting material already containing the desired bridge substituent. princeton.edu | Controlled placement of the substituent. | Often lengthy and non-modular synthetic routes. princeton.edu |
Advanced Catalytic Systems for Highly Selective and Sustainable Functionalization
The synthesis of functionalized BCP-amines has been greatly advanced by the advent of modern catalytic methods, particularly those involving photoredox and transition metal catalysis. nih.gov These approaches offer milder reaction conditions and greater functional group tolerance compared to traditional methods that often rely on stoichiometric and harsh reagents. nih.gov
Dual catalytic systems, combining a photocatalyst with a transition metal catalyst (e.g., iridium/copper or nickel/photoredox), have proven to be particularly powerful for the difunctionalization of [1.1.1]propellane, a key precursor to BCPs. nih.gov These systems enable the simultaneous formation of C-C and C-N bonds, providing rapid access to unsymmetrically 1,3-disubstituted BCPs. nih.govthieme-connect.de The development of organic photocatalysts is also a significant step towards more sustainable synthetic protocols, avoiding the use of precious and potentially toxic heavy metals. nih.gov
Future research in this area will likely focus on the development of catalysts with even higher selectivity (chemo-, regio-, and stereoselectivity) and broader substrate scope. The design of novel ligands for transition metal catalysts and the discovery of new, more efficient organic photocatalysts will be key to achieving these goals. Furthermore, the application of these advanced catalytic systems to the more challenging functionalization of the BCP bridge positions is a critical next step.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The translation of novel BCP-amine syntheses from the laboratory to industrial-scale production presents a significant challenge. Flow chemistry and automated synthesis are emerging as powerful tools to address this issue. nih.govrsc.orgacs.orgrsc.org Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better reaction control (e.g., temperature and mixing), and the potential for higher throughput. rsc.orgrsc.org
The synthesis of [1.1.1]propellane, a key but unstable precursor to BCPs, has been successfully adapted to a continuous flow process, allowing for its on-demand generation and immediate use in subsequent derivatization reactions. rsc.orgrsc.org This approach mitigates the hazards associated with the handling and storage of this highly strained molecule. rsc.org Similarly, flow photochemistry has been employed for the large-scale synthesis of BCP-containing building blocks. nih.govacs.org
Automated synthesis platforms, including high-throughput experimentation, are being leveraged to rapidly screen and optimize reaction conditions for the synthesis of BCP-amine libraries. nih.govacs.org This accelerates the discovery of new synthetic methods and facilitates the exploration of the chemical space around this important scaffold. acs.org The future integration of these technologies will be crucial for the efficient and scalable production of BCP-amines for applications in medicinal chemistry and materials science. enamine.net
Further Exploration of Enantioselective Synthesis for Asymmetric BCP-Amines
The introduction of chirality into BCP-amine structures is of paramount importance, as the biological activity of drug candidates is often dependent on their stereochemistry. rsc.orgrsc.orgacs.orgresearchgate.net The development of catalytic enantioselective methods for the synthesis of α-chiral BCPs is a rapidly growing area of research. rsc.orgrsc.orgacs.orgresearchgate.net
Several strategies have been successfully employed to achieve the enantioselective synthesis of BCP-amines and related structures. These include:
Chiral Catalysis: The use of chiral catalysts, such as dirhodium tetracarboxylates for C-H functionalization or iridium/phosphoramidite complexes for asymmetric allylic substitution, has enabled the synthesis of enantioenriched BCPs. rsc.orgnsf.govresearchgate.net
Organocatalysis: The merger of asymmetric organocatalysis with photoredox catalysis has provided a powerful method for the synthesis of α-chiral BCPs. rsc.org
Chiral Auxiliaries: While not catalytic, the use of chiral auxiliaries remains a viable strategy for the diastereoselective synthesis of chiral BCP derivatives, which can then be converted to the desired enantiopure products. nih.gov
Future research will focus on expanding the scope of these enantioselective methods to a wider range of substrates and reaction types. The development of new chiral catalysts and ligands that can control the stereochemistry of reactions involving the unique geometry of the BCP scaffold is a key objective. Furthermore, the application of these methods to the synthesis of chiral, bridge-substituted BCP-amines is a largely unexplored and highly promising frontier.
Table 2: Overview of Enantioselective Strategies for BCP Synthesis
| Strategy | Catalyst/Reagent | Reaction Type | Key Feature |
| Asymmetric C-H Functionalization | Chiral Dirhodium Catalysts nsf.govresearchgate.net | Carbene Insertion into C-H Bonds nsf.govresearchgate.net | Direct installation of a chiral center adjacent to the BCP core. nsf.govresearchgate.net |
| Asymmetric Allylic Substitution | Chiral Iridium/Phosphoramidite Catalysts rsc.org | Multicomponent Coupling rsc.org | Forms a C-C bond between the BCP and an allylic fragment with high enantioselectivity. rsc.org |
| Merged Organo- and Photoredox Catalysis | Chiral Amine Organocatalyst and a Photocatalyst rsc.org | Radical Addition to an Enamine rsc.org | Enables the synthesis of previously inaccessible enantioenriched BCP products. rsc.org |
| Diastereoselective Radical Addition | Manganese Hydride Catalysis rsc.org | Addition to Chiral Sulfinimines rsc.org | Provides chiral BCP benzylamines with excellent diastereoselectivity. rsc.org |
Theoretical Predictions Guiding the Discovery of Novel BCP-Amine Reactivity and Applications
Computational chemistry and theoretical predictions are playing an increasingly important role in guiding the development of new synthetic methods and understanding the unique properties of BCP-amines. nih.govresearchgate.netnih.govfrontiersin.org Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, predict the stability of intermediates, and rationalize the observed selectivity of catalytic reactions. nih.govfrontiersin.org
Theoretical studies have provided valuable insights into the exceptional reactivity of the bridgehead amine on the BCP scaffold. nih.govresearchgate.net These studies have shown that a combination of low steric hindrance and high intrinsic nucleophilicity contributes to the enhanced reactivity of BCP-amines compared to other bicyclic amines. nih.govresearchgate.net Such computational analyses are invaluable for designing new reactions and predicting the reactivity of novel BCP derivatives.
Looking ahead, the synergy between theoretical predictions and experimental work will be crucial for accelerating the discovery of new BCP-amine chemistries. Computational screening of potential catalysts and substrates can help to prioritize experimental efforts and guide the design of more efficient and selective synthetic routes. Furthermore, theoretical modeling will be instrumental in predicting the physicochemical and pharmacokinetic properties of novel BCP-amine-containing drug candidates, thereby facilitating their development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine, and how do they compare in efficiency?
- Methodological Answer : The compound is typically synthesized via strain-release amination of [1.1.1]propellane. Key steps include:
-
Core Formation : Using propellane intermediates under mild conditions (e.g., reaction with lithium amides at −78°C) to generate the bicyclo[1.1.1]pentane scaffold .
-
Functionalization : Alkyl groups (e.g., butan-2-yl) are introduced via nucleophilic substitution or radical addition. For example, alkyl electrophiles react with magnesium amides bound to the bicyclic core .
-
Comparison : Routes via 1-azido-3-iodobicyclo[1.1.1]pentane offer scalability (up to 70% yield) but require careful optimization of reducing agents (e.g., Staudinger conditions) .
Table 1: Synthetic Route Comparison
Method Starting Material Yield Key Challenges Reference Propellane amination [1.1.1]Propellane 40-60% Handling volatile propellane Azide reduction 1-Azido-3-iodo derivative 65-70% Purification of intermediates
Q. How is the structural uniqueness of bicyclo[1.1.1]pentane derivatives confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolves the strained bicyclic framework and substituent positions .
- NMR Spectroscopy : Distinct <sup>1</sup>H and <sup>13</sup>C signals (e.g., upfield shifts for bridgehead protons due to strain) validate the bicyclo[1.1.1]pentane geometry .
- Mass Spectrometry : High-resolution MS confirms molecular formula and fragmentation patterns unique to the bicyclic core .
Q. What analytical techniques are critical for characterizing purity and stability?
- Methodological Answer :
- HPLC-PDA : Quantifies purity (>98%) and detects degradation products under stress conditions (e.g., heat, light) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; bicyclo[1.1.1]pentane derivatives degrade above 200°C .
- FT-IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts improve cross-coupling efficiency for alkylation steps (e.g., Suzuki-Miyaura reactions) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates while minimizing side reactions .
- Temperature Control : Low temperatures (−78°C) stabilize intermediates during propellane amination, reducing decomposition .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor modulation)?
- Methodological Answer :
-
Target-Specific Assays : Use isoform-selective kinase assays (e.g., METTL3 inhibition vs. serotonin receptor binding) to clarify mechanisms .
-
Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methoxy with trifluoromethyl) to isolate pharmacophores. For example, 3-(Trifluoromethyl) derivatives show 10-fold higher METTL3 inhibition .
-
In Vivo Pharmacokinetics : Compare bioavailability and tissue distribution to contextualize in vitro activity discrepancies .
Table 2: Biological Activity Comparison
Derivative Target IC50 (nM) Key Finding Reference 3-Methoxy Oxidative Stress 120 Neuroprotective in vitro 3-Trifluoromethyl METTL3 15 Potent enzyme inhibition 2-Fluoro-3-phenyl Serotonin Receptors 250 Moderate affinity
Q. How do computational models predict interactions between 3-Butan-2-yl derivatives and biological targets?
- Methodological Answer :
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites (e.g., METTL3’s SAM-binding pocket) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories; hydrophobic interactions with the bicyclic core enhance binding .
- QSAR Modeling : Quantitative parameters (e.g., LogP, polar surface area) correlate substituent effects with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
